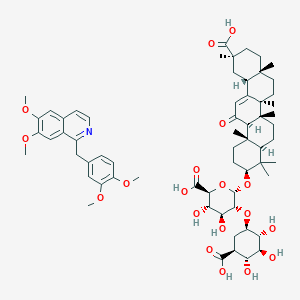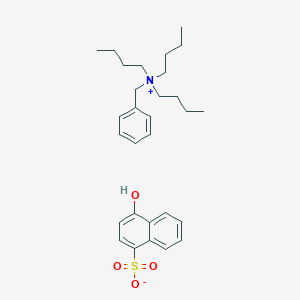
Benzenemethanaminium, N,N,N-tributyl-, salt with 4-hydroxy-1-naphthalenesulfonic acid (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenemethanaminium, N,N,N-tributyl-, salt with 4-hydroxy-1-naphthalenesulfonic acid (1:1) is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as TBNH, and it is a highly soluble and stable compound that is used in many research studies. In
科学研究应用
TBNH has several scientific research applications, including its use as a pH indicator, a surfactant, and a fluorescent probe. TBNH is commonly used as a pH indicator due to its ability to change color in response to changes in pH. This property makes it useful in many biological and chemical assays. TBNH is also used as a surfactant in many applications, such as emulsification, foaming, and detergency. Finally, TBNH is a fluorescent probe that is used to detect various biological molecules, including proteins, nucleic acids, and lipids.
作用机制
The mechanism of action of TBNH is not well understood. However, it is believed that TBNH interacts with biological molecules, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. These interactions lead to changes in the conformation and activity of the biological molecules, which can be detected using various assays.
生化和生理效应
TBNH has several biochemical and physiological effects. For example, TBNH can alter the conformation and activity of proteins, leading to changes in enzyme activity and protein-protein interactions. TBNH can also interact with nucleic acids, leading to changes in DNA and RNA structure and function. Finally, TBNH can interact with lipids, leading to changes in membrane structure and function.
实验室实验的优点和局限性
One of the main advantages of TBNH is its high solubility and stability in water. This property makes it useful in many biological and chemical assays. Additionally, TBNH is relatively easy to synthesize in a laboratory setting. However, one limitation of TBNH is its potential toxicity. TBNH has not been extensively studied for its toxicity, and caution should be taken when handling this compound.
未来方向
There are several future directions for research on TBNH. One area of research could focus on the development of new assays and techniques for detecting biological molecules using TBNH as a fluorescent probe. Another area of research could focus on the potential therapeutic applications of TBNH in the treatment of various diseases. Finally, future research could focus on the development of new synthesis methods for TBNH that are more efficient and environmentally friendly.
Conclusion:
In conclusion, TBNH is a highly soluble and stable compound that has many scientific research applications. Its ability to act as a pH indicator, surfactant, and fluorescent probe makes it useful in many biological and chemical assays. However, caution should be taken when handling this compound due to its potential toxicity. Future research on TBNH could lead to the development of new assays and techniques for detecting biological molecules, as well as potential therapeutic applications in the treatment of various diseases.
合成方法
The synthesis method of TBNH involves the reaction between benzenemethanaminium and 4-hydroxy-1-naphthalenesulfonic acid in an aqueous solution. This reaction leads to the formation of a salt that is highly soluble in water. The synthesis method of TBNH is relatively straightforward, and the compound can be easily synthesized in a laboratory setting.
属性
CAS 编号 |
102561-46-6 |
|---|---|
产品名称 |
Benzenemethanaminium, N,N,N-tributyl-, salt with 4-hydroxy-1-naphthalenesulfonic acid (1:1) |
分子式 |
C29H41NO4S |
分子量 |
499.7 g/mol |
IUPAC 名称 |
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C19H34N.C10H8O4S/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h10-14H,4-9,15-18H2,1-3H3;1-6,11H,(H,12,13,14)/q+1;/p-1 |
InChI 键 |
XVJXBJTXFXPQAN-UHFFFAOYSA-M |
SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O |
其他 CAS 编号 |
102561-46-6 |
Pictograms |
Irritant; Environmental Hazard |
同义词 |
TBAHNS compound tri(n-butyl)benzylammonium 4-hydroxynaphthalene-1-sulfonate tributylbenzylammonium 4-hydroxynaphthalene-1-sulfonate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



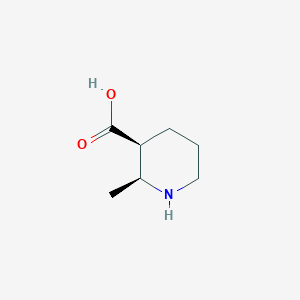
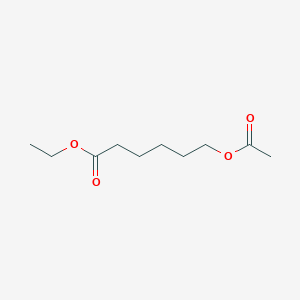
![Tetranitrocalix[4]arene](/img/structure/B10787.png)
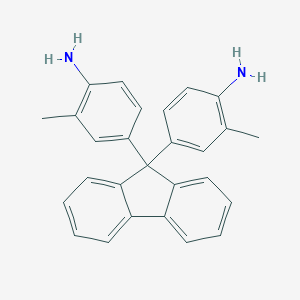

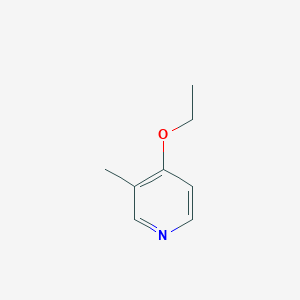
![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)
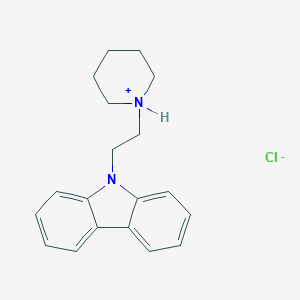


![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)
